Regioisomeric Nitro Position: 8-Nitro-1-methanol vs. 4-Nitro-2-methanol in NLRP3-Directed Synthetic Pathways
The 8-nitro-1-methanol scaffold (target compound) maps directly onto the established 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one intermediate (compound 8) used in the synthesis of MCC950 metabolites, where the nitro group is positioned para to the bridgehead [1]. The 4-nitro-2-methanol regioisomer (CAS 2676865-18-0) corresponds instead to the 4-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one series (compound 9), which in the Salla et al. study was employed as a distinct starting material for a separate regioisomeric product series [1]. The two regioisomers are not interchangeable in the published synthetic route; selection of the incorrect regioisomer would lead to a different downstream amine and isocyanate intermediate, fundamentally altering the final sulfonylurea structure.
| Evidence Dimension | Nitro group position and regiochemical identity in published NLRP3 inhibitor synthetic routes |
|---|---|
| Target Compound Data | Nitro at position 8; methanol at position 1 (CAS 2676864-13-2); maps to 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (compound 8) in Salla et al. 2016 |
| Comparator Or Baseline | (4-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-2-yl)methanol (CAS 2676865-18-0); nitro at position 4, methanol at position 2; maps to 4-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (compound 9) in Salla et al. 2016 |
| Quantified Difference | Distinct synthetic origin leads to different isocyanate intermediates (compound 12 vs. compound 17) and ultimately to regioisomeric sulfonylurea products with different NLRP3 inhibitory activities (metabolite 2a: IC₅₀ 7.5 μM; regioisomer 3: IC₅₀ 0.043 μM; 170-fold difference) [1] |
| Conditions | Synthetic route: H₂/Pd-C reduction of nitro to amine, Boc₂O/DMAP conversion to isocyanate, coupling with furan sulfonamide; biological assay: IL-1β release from human monocyte-derived macrophages stimulated with LPS and ATP [1] |
Why This Matters
Selection of the 8-nitro-1-methanol regioisomer ensures fidelity to the validated synthetic pathway for the 8-substituted indacene series; procurement of the 4-nitro-2-methanol regioisomer would initiate a divergent synthetic route yielding a different final compound with unpredictable pharmacological properties.
- [1] Salla, M.; Butler, M. S.; Pelingon, R.; Kaeslin, G.; Croker, D. E.; Reid, J. C.; Baek, J. M.; Bernhardt, P. V.; Gillam, E. M. J.; Cooper, M. A.; Robertson, A. A. B. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950. ACS Med. Chem. Lett. 2016, 7 (12), 1034–1038. View Source
